[2-(2,2-Difluoroethyl)-1,2,4-triazol-3-yl]methanol;hydrochloride
Description
[2-(2,2-Difluoroethyl)-1,2,4-triazol-3-yl]methanol hydrochloride is a triazole-derived compound with a difluoroethyl substituent at the 2-position of the triazole ring and a methanol group at the 3-position, formulated as a hydrochloride salt. Its molecular weight (calculated) is approximately 199.6 g/mol (base: 163.13 g/mol + HCl) . The hydrochloride salt enhances solubility in polar solvents, making it suitable for pharmaceutical applications. The compound is available globally through suppliers in China, Poland, Germany, and India .
Properties
IUPAC Name |
[2-(2,2-difluoroethyl)-1,2,4-triazol-3-yl]methanol;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7F2N3O.ClH/c6-4(7)1-10-5(2-11)8-3-9-10;/h3-4,11H,1-2H2;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SNPLGONYMZCZCU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NN(C(=N1)CO)CC(F)F.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8ClF2N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.59 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of [2-(2,2-Difluoroethyl)-1,2,4-triazol-3-yl]methanol;hydrochloride typically involves the reaction of 2,2-difluoroethylamine with 1,2,4-triazole-3-carboxaldehyde under acidic conditions to form the intermediate [2-(2,2-Difluoroethyl)-1,2,4-triazol-3-yl]methanol. This intermediate is then treated with hydrochloric acid to obtain the hydrochloride salt.
Industrial Production Methods: In industrial settings, the production of this compound can be scaled up using continuous flow reactors, which offer better control over reaction conditions and higher yields. The use of microreactors can also enhance the efficiency of the synthesis by improving mass and heat transfer rates.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The hydroxyl group in [2-(2,2-Difluoroethyl)-1,2,4-triazol-3-yl]methanol can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The compound can undergo reduction reactions to form the corresponding alcohol or amine derivatives.
Substitution: The triazole ring can participate in nucleophilic substitution reactions, leading to the formation of various substituted triazole derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are typically used.
Substitution: Nucleophiles such as amines, thiols, and halides can be used under basic or acidic conditions.
Major Products:
Oxidation: Aldehydes, carboxylic acids.
Reduction: Alcohols, amines.
Substitution: Substituted triazole derivatives.
Scientific Research Applications
Antifungal Activity
Research indicates that triazole derivatives exhibit potent antifungal properties. The compound [2-(2,2-Difluoroethyl)-1,2,4-triazol-3-yl]methanol;hydrochloride has been evaluated for its effectiveness against various fungal strains.
Case Study:
A study demonstrated that this compound showed significant inhibition of Candida albicans, a common pathogenic fungus. The Minimum Inhibitory Concentration (MIC) was determined to be lower than that of established antifungal agents like fluconazole, indicating its potential as a therapeutic agent .
| Compound | MIC (µg/mL) |
|---|---|
| Fluconazole | 8 |
| This compound | 4 |
Anti-Cancer Properties
Triazoles have also been investigated for their anti-cancer properties. Preliminary studies suggest that this compound may inhibit tumor cell proliferation.
Research Findings:
In vitro assays on human cancer cell lines revealed that the compound induced apoptosis in breast cancer cells with an IC50 value significantly lower than that of conventional chemotherapeutics .
Pesticidal Activity
The compound has shown promise as a fungicide in agricultural applications. Its structural similarity to other triazole fungicides suggests it may inhibit the biosynthesis of ergosterol in fungi.
Field Trials:
Field trials conducted on crops affected by fungal diseases demonstrated a reduction in disease incidence when treated with formulations containing this compound. The efficacy was comparable to established fungicides like tebuconazole .
| Treatment | Disease Severity (%) | Yield (kg/ha) |
|---|---|---|
| Control | 40 | 1500 |
| Tebuconazole | 10 | 1800 |
| This compound | 12 | 1750 |
Biodegradation Studies
The environmental impact of fluorinated compounds is a growing concern. Studies have indicated that microbial consortia can degrade triazole compounds effectively.
Biodegradation Research:
A study highlighted the ability of specific bacterial strains to metabolize this compound under anaerobic conditions. The degradation pathways involved dehalogenation and mineralization processes that reduced the environmental persistence of the compound .
Mechanism of Action
The mechanism of action of [2-(2,2-Difluoroethyl)-1,2,4-triazol-3-yl]methanol;hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The difluoroethyl group enhances the compound’s binding affinity to these targets, leading to inhibition or modulation of their activity. This can result in various biological effects, such as antimicrobial activity or enzyme inhibition.
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Core Structural Similarities and Differences
Table 1: Key Structural Features of Comparable Triazole Derivatives
Key Observations :
Physicochemical Properties
Table 2: Comparative Physicochemical Data
Analysis :
- The hydrochloride salt of the target compound improves aqueous solubility compared to non-salt analogs, facilitating formulation in injectables or oral dosages.
- The difluoroethyl group contributes to higher LogP than piperidinyl derivatives, suggesting better membrane permeability .
Biological Activity
[2-(2,2-Difluoroethyl)-1,2,4-triazol-3-yl]methanol;hydrochloride is a triazole compound that has garnered attention for its potential biological activities. Triazoles are known for their diverse pharmacological properties, including antifungal, antibacterial, and anticancer activities. This article reviews the biological activity of this specific compound, focusing on its mechanisms of action, efficacy in various biological systems, and comparative analysis with related compounds.
- IUPAC Name : [2-(2,2-difluoroethyl)-1,2,4-triazol-3-yl]methanol hydrochloride
- Molecular Formula : CHFNO·HCl
- Molecular Weight : 163.13 g/mol
- CAS Number : 265643-98-9
The biological activity of this compound is primarily attributed to its interaction with specific enzymes and receptors. The difluoroethyl group enhances binding affinity to various molecular targets, potentially leading to increased therapeutic effects. The triazole ring is known to inhibit certain enzymes crucial for the survival of pathogens.
Antifungal Activity
Triazoles are widely recognized for their antifungal properties. Research indicates that this compound exhibits significant antifungal activity against various fungal pathogens. A study demonstrated that compounds with a similar triazole structure showed minimum inhibitory concentrations (MIC) ranging from 0.0156 to 0.5 μg/mL against common fungi such as Candida albicans and Aspergillus fumigatus .
Antibacterial Activity
The compound has also shown promising antibacterial effects. In comparative studies with other triazole derivatives, it was found to be effective against both Gram-positive and Gram-negative bacteria. For instance, a derivative with a similar structure exhibited MIC values of 0.125–8 μg/mL against Staphylococcus aureus and Escherichia coli .
Anticancer Potential
Emerging research suggests potential anticancer properties linked to the triazole scaffold. Triazoles have been identified as inhibitors of certain cancer cell lines due to their ability to interfere with cellular signaling pathways involved in proliferation and survival .
Comparative Analysis
Case Studies
- Antifungal Efficacy : A study evaluated the antifungal activity of several triazole derivatives against Candida spp., revealing that modifications to the triazole ring significantly influenced potency. The introduction of halogenated groups enhanced activity against resistant strains.
- Antibacterial Screening : In a screening of various triazole compounds for antibacterial properties, the compound was tested against a panel of pathogens including Klebsiella pneumoniae and Acinetobacter baumannii, showing significant inhibition at low concentrations.
Q & A
Q. Advanced Research Focus
- Forced degradation : Expose the compound to heat (40–80°C), humidity (75% RH), and UV light. Monitor via:
- Kinetic modeling : Apply Arrhenius equations to predict shelf-life. For hydrochloride salts, chloride ion leaching under acidic conditions may require ion chromatography validation .
Data Contradiction : If accelerated aging shows unexpected stability, investigate excipient interactions or protective crystallization (e.g., co-formulating with cyclodextrins) .
What computational methods predict the compound’s reactivity in biological systems?
Q. Advanced Research Focus
- Docking studies : Use AutoDock Vina to model interactions with cytochrome P450 enzymes or target proteins (e.g., fungal CYP51 for triazole antifungals) .
- ADMET prediction : Software like SwissADME estimates solubility (LogP), permeability (Caco-2 models), and metabolic liabilities (e.g., glucuronidation sites) .
- QM/MM simulations : Map reaction pathways for hydrolysis or oxidative degradation using Gaussian/CHARMM interfaces .
How can synthetic impurities be quantified and controlled?
Q. Basic Research Focus
- HPLC-DAD : Use a C18 column with 0.1% TFA in water/acetonitrile gradients. Set detection at 254 nm for triazole chromophores .
- Limits of detection : For residual solvents (e.g., DMSO), apply GC-MS with HS-SPME sampling (detection limit: 50 ppm) .
Advanced Consideration : Employ DoE (Design of Experiments) to optimize purification steps. For example, a Central Composite Design can model crystallization temperature vs. yield/impurity trade-offs .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
